molecular formula C15H19NO4S B14283045 Diethyl [(4-carbamothioylphenyl)methyl]propanedioate CAS No. 132483-78-4

Diethyl [(4-carbamothioylphenyl)methyl]propanedioate

Cat. No.: B14283045
CAS No.: 132483-78-4
M. Wt: 309.4 g/mol
InChI Key: UHGABNZBRJHLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(4-carbamothioylphenyl)methyl]propanedioate is a chemical compound with a complex structure that includes a propanedioate (malonate) backbone and a carbamothioylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-carbamothioylphenyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable benzyl halide derivative. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-carbamothioylphenyl)methyl]propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl [(4-carbamothioylphenyl)methyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(4-carbamothioylphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Diethyl 4-methylbenzylphosphonate: Another compound with a similar ester backbone but different functional groups.

    Diethylcarbamazine: A compound with a different structure but similar functional groups.

Uniqueness

Diethyl [(4-carbamothioylphenyl)methyl]propanedioate is unique due to the presence of the carbamothioylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

132483-78-4

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

diethyl 2-[(4-carbamothioylphenyl)methyl]propanedioate

InChI

InChI=1S/C15H19NO4S/c1-3-19-14(17)12(15(18)20-4-2)9-10-5-7-11(8-6-10)13(16)21/h5-8,12H,3-4,9H2,1-2H3,(H2,16,21)

InChI Key

UHGABNZBRJHLQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=S)N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.